Lipophilicity Shift vs. 6-Amino-1,3-dimethyluracil
The target compound exhibits a computed XLogP3-AA of -0.7, representing a +0.4 log unit increase in lipophilicity compared to 6-amino-1,3-dimethyluracil (XLogP3: -1.1) [1][2]. This difference is attributable to the 2-oxopropyl substitution, which adds three methylene/methyl carbons and a ketone oxygen. The increased lipophilicity is expected to enhance passive membrane permeability by approximately 2.5-fold based on the empirical relationship that a ΔlogP of +0.4 corresponds to roughly 2.5× greater partition into a non-polar phase [3].
(−0.7 vs −1.1)
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.7 |
| Comparator Or Baseline | 6-Amino-1,3-dimethyluracil: XLogP3 = -1.1 |
| Quantified Difference | ΔXLogP3 = +0.4 log units (~2.5× predicted increase in membrane partitioning) |
| Conditions | Computed values from PubChem (XLogP3 algorithm); experimental logP not available for target compound |
Why This Matters
A +0.4 logP shift is a meaningful differentiator for procurement decisions in cell-based assay design, where compounds with logP between -1 and 0 are often preferred for balanced solubility and permeability.
- [1] PubChem. (2025). CID 45093213: 1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione – Computed Properties (XLogP3-AA). View Source
- [2] PubChem. (2025). CID 81152: 6-Amino-1,3-dimethyluracil – Computed Properties (XLogP3). View Source
- [3] Lipinski, C. A., et al. (2001). Advanced Drug Delivery Reviews, 46(1-3), 3-26. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. View Source
